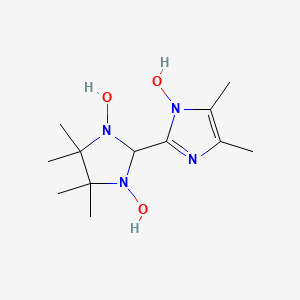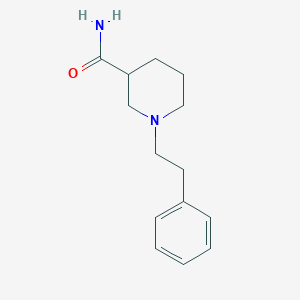
ethyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate is a chemical compound that belongs to the class of glycine derivatives. It is a white crystalline powder that is used in scientific research for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Ethyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate is not well understood. However, it is believed to act as a nucleophile and react with electrophilic groups in enzymes and other biological molecules. This can lead to the inhibition of enzyme activity and other biochemical processes.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase enzymes. It has also been shown to have anti-inflammatory and analgesic effects. Additionally, it has been shown to have antioxidant activity and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate in lab experiments is its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. This can be useful in studying the role of these enzymes in various biological processes. However, one limitation is that the compound can be difficult to synthesize and isolate in pure form.
Orientations Futures
There are several future directions for research involving Ethyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate. One direction is to investigate its potential therapeutic applications in the treatment of Alzheimer's disease. Another direction is to study its antioxidant activity and its potential to protect against oxidative stress. Additionally, it may be useful to investigate its potential as a starting material for the synthesis of other compounds with biological activity.
Méthodes De Synthèse
The synthesis of Ethyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate involves the reaction of glycine ethyl ester with 4-bromo-3-methylbenzoyl chloride and methylsulfonyl chloride in the presence of a base. The reaction takes place in a solvent such as tetrahydrofuran or dichloromethane. The product is obtained by precipitation with a non-polar solvent such as diethyl ether.
Applications De Recherche Scientifique
Ethyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate has various scientific research applications. It is used in the synthesis of other compounds that have biological activity. It is also used as a starting material for the synthesis of inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. Inhibitors of these enzymes have potential therapeutic applications in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
ethyl 2-(4-bromo-3-methyl-N-methylsulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO4S/c1-4-18-12(15)8-14(19(3,16)17)10-5-6-11(13)9(2)7-10/h5-7H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVBLEHVKOUATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC(=C(C=C1)Br)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-[(2-bromobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5180887.png)
![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine](/img/structure/B5180890.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-phenyl-1,3-thiazol-2-yl)hydrazone]](/img/structure/B5180895.png)


![1-(4-methylphenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5180911.png)
![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5180913.png)
![N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine](/img/structure/B5180918.png)
![5-amino-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5180931.png)
![N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine trifluoroacetate](/img/structure/B5180938.png)

![3-amino-6-methyl-2-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5180955.png)
![4-[(4-benzyl-1-piperazinyl)carbonothioyl]-N,N-dimethylaniline](/img/structure/B5180959.png)
![5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180980.png)
